molecular formula C23H22O13 B037456 5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione CAS No. 114942-09-5

5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione

Cat. No.: B037456
CAS No.: 114942-09-5
M. Wt: 506.4 g/mol
InChI Key: GTSLCJJADQBPEM-WBKKLFQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,8-Tri-O-methylellagic acid 4-glucoside is a complex organic compound with the molecular formula C23H22O13 and a molecular weight of 506.41 g/mol . It is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and vegetables. This compound is characterized by its three methoxy groups and a glucoside moiety attached to the ellagic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-Tri-O-methylellagic acid 4-glucoside typically involves the methylation of ellagic acid followed by glycosylation. The methylation process can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The glycosylation step involves the reaction of the methylated ellagic acid with a glucosyl donor, such as glucosyl bromide, in the presence of a catalyst like silver carbonate (Ag2CO3).

Industrial Production Methods

Industrial production of 3,7,8-Tri-O-methylellagic acid 4-glucoside may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as column chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

3,7,8-Tri-O-methylellagic acid 4-glucoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.

Scientific Research Applications

3,7,8-Tri-O-methylellagic acid 4-glucoside has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of polyphenolic compounds.

    Biology: The compound is studied for its potential antioxidant properties and its role in plant defense mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Enzyme Inhibition: It may inhibit enzymes involved in inflammation and cancer progression.

    Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,3′,4-Tri-O-methylellagic acid: Another methylated derivative of ellagic acid with similar properties but different substitution patterns.

    3,4,3′-Tri-O-methylellagic acid: A compound with a different arrangement of methoxy groups, affecting its chemical behavior and biological activity.

Uniqueness

3,7,8-Tri-O-methylellagic acid 4-glucoside is unique due to its specific substitution pattern and the presence of a glucoside moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

114942-09-5

Molecular Formula

C23H22O13

Molecular Weight

506.4 g/mol

IUPAC Name

5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione

InChI

InChI=1S/C23H22O13/c1-30-9-4-7-12-13-8(33-21(28)14(12)19(9)32-3)5-10(31-2)20(15(13)22(29)34-7)36-23-18(27)17(26)16(25)11(6-24)35-23/h4-5,11,16-18,23-27H,6H2,1-3H3/t11-,16-,17+,18-,23+/m1/s1

InChI Key

GTSLCJJADQBPEM-WBKKLFQOSA-N

SMILES

COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC

Isomeric SMILES

COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC2=O)OC

Canonical SMILES

COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC

Key on ui other cas no.

114942-09-5

Synonyms

3,7,8-tri-O-methylellagic acid 4-glucoside
TMEAG

Origin of Product

United States

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